molecular formula C8H5F3O2 B14875327 Furfurylidene trifluoroacetone

Furfurylidene trifluoroacetone

Cat. No.: B14875327
M. Wt: 190.12 g/mol
InChI Key: XAWNCDXABDPWLO-UHFFFAOYSA-N
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Description

Furfurylidene trifluoroacetone is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a trifluoroacetone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfurylidene trifluoroacetone can be synthesized through the condensation reaction of 2-furaldehyde and trifluoroacetone in the presence of a basic medium. The reaction typically involves mixing the reactants in an aqueous sodium hydroxide solution, followed by purification through vacuum sublimation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Furfurylidene trifluoroacetone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-based acids or other derivatives.

    Reduction: The carbonyl group in trifluoroacetone can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted furans.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products:

    Oxidation: Furan-based acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

Furfurylidene trifluoroacetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of furfurylidene trifluoroacetone involves its ability to undergo polymerization and form cross-linked networks. The furan ring can participate in various chemical reactions, leading to the formation of stable polymers. The trifluoroacetone moiety contributes to the compound’s reactivity and stability under different conditions .

Comparison with Similar Compounds

Uniqueness: Furfurylidene trifluoroacetone is unique due to the presence of the trifluoroacetone moiety, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in the synthesis of specialized polymers and materials.

Properties

Molecular Formula

C8H5F3O2

Molecular Weight

190.12 g/mol

IUPAC Name

1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)7(12)4-3-6-2-1-5-13-6/h1-5H

InChI Key

XAWNCDXABDPWLO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC(=O)C(F)(F)F

Origin of Product

United States

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